Benzyl ethyl sulfide
Overview
Description
Synthesis Analysis
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Substitution Reaction at the Sulfur of Phosphinic Acid Thioesters
- Researchers have reported a novel approach to BES synthesis using phosphinic acid thioesters and benzyl Grignard reagents. Unexpected carbon–sulfur bond formation occurs in this reaction, leading to the formation of BES. The method demonstrates a wide substrate scope and has been successfully applied to the synthesis of a drug analog .
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One-Pot Thiol-Free Synthetic Approach
Scientific Research Applications
Photooxygenation Properties
Benzyl ethyl sulfide has been studied for its photooxygenation properties. The photosensitized oxidation of benzyl ethyl sulfides in aprotic solvents like benzene or acetonitrile results in the formation of corresponding aldehydes under mild conditions. This reaction is applicable to various benzyl derivatives and also to allyl sulfides. In a protic solvent like methanol, these sulfides yield sulfoxides instead. This reaction is significant due to its potential in the oxidative C–S bond cleavage, playing a crucial role in sulfide photooxygenation mechanisms (Bonesi et al., 2010).
Interaction with Hydrogen Sulfide
Benzyl ethyl sulfide has been used to study the mechanism of hydrogen sulfide (H2S)-mediated reduction of aryl azides, commonly used in H2S detection. The study found that HS(-), instead of H2S, is required for aryl azide reduction, leading to the formation of polysulfide anions. These findings are crucial for understanding the biochemical interactions involving H2S and sulfides (Henthorn & Pluth, 2015).
Synthesis of Benzyl Phenyl Sulfide
Research on benzyl ethyl sulfide includes exploring green routes for synthesizing benzyl phenyl sulfide derivatives. Using ionic liquids as catalysts, this approach demonstrates a highly efficient and environmentally friendly method to produce these derivatives, which have wide applications in chemical synthesis (Wu et al., 2022).
Role in Self-Immolative Thiocarbamates
Benzyl ethyl sulfide is involved in the chemistry of self-immolative thiocarbamates for H2S donation. This chemistry leads to the release of carbonyl sulfide, which is rapidly converted to H2S, presenting a novel method for H2S delivery in biological systems (Steiger et al., 2016).
Photochemical Carbon-Sulfur Bond Cleavage
Studies on benzyl ethyl sulfide have shown its efficiency in photochemical carbon-sulfur bond cleavage under UV irradiation. This reaction leads to the formation of thiyl and alkyl radicals, offering insights into photochemical processes involving sulfides (Bonesi et al., 2007).
Oxidation Studies
Benzyl ethyl sulfide has been used to study multiphase oxidation of sulfides with hydrogen peroxide. This research is significant for understanding the selective conversion of sulfides to sulfoxides or sulfones, which is important in various chemical syntheses (Tundo et al., 2010).
Future Directions
: Nishiyama, Y., Hosoya, T., & Yoshida, S. (2020). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Chemical Communications, 56(43), 5807–5810. Link : One-pot thiol-free synthetic approach to sulfides, and sulfoxides. RSC Advances, 12, 174–179. Link
properties
IUPAC Name |
ethylsulfanylmethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-2-10-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAIOEZEVLVLLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211673 | |
Record name | alpha-(Ethylthio)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl ethyl sulfide | |
CAS RN |
6263-62-3 | |
Record name | [(Ethylthio)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6263-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-(Ethylthio)toluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006263623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl ethyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-(Ethylthio)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-(ethylthio)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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